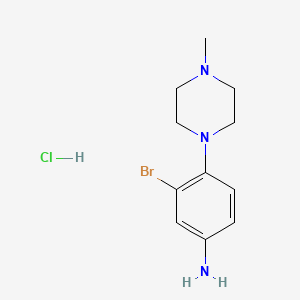

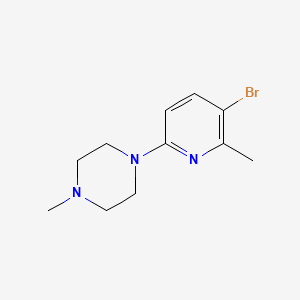

3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride, also known as 3-bromo-4-methylpiperazine hydrochloride, is a synthetic organic compound used in a variety of laboratory experiments. It is a white, crystalline solid with a molecular formula of C7H14BrClN2 and a molecular weight of 247.6 g/mol. This compound is soluble in water and can be used in a variety of applications, ranging from chemical synthesis to drug delivery.

Applications De Recherche Scientifique

Pharmacological Research on Serotonin Antagonists

One significant application of compounds related to 3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride is in the development and study of serotonin (5-HT) antagonists. For example, AR-A000002, a selective 5-HT1B antagonist, has shown potential in the treatment of anxiety and affective disorders based on its pharmacological profile (Hudzik et al., 2003)[https://consensus.app/papers/behavioral-pharmacology-ara000002-novel-selective-hudzik/3d05dca1c4a65264a0eb1300c46dc9c0/?utm_source=chatgpt]. This research indicates the utility of similar compounds in exploring therapeutic avenues for mental health conditions.

DNA Interaction Studies

The study of compounds like Hoechst 33258, which contains a structural motif similar to 3-Bromo-4-(4-methylpiperazin-1-yl)aniline, provides insights into DNA interactions. These compounds are known for their strong binding to the minor groove of double-stranded DNA, highlighting their potential in DNA sequence recognition and as starting points for rational drug design (Issar & Kakkar, 2013)[https://consensus.app/papers/groove-binder-hoechst-33258-analogues-review-issar/2fcffe6af154530d83da2b39e8232efe/?utm_source=chatgpt].

Genotoxicity and Carcinogenicity Research

Research on aniline derivatives, including those structurally related to 3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride, aids in understanding their genotoxic and carcinogenic potential. Studies on aniline and its metabolites suggest that while aniline does not induce gene mutations, it shows potential for inducing chromosomal damage, particularly at high dose levels (Bomhard & Herbold, 2005)[https://consensus.app/papers/genotoxic-activities-aniline-metabolites-their-bomhard/3fabbb51ad4f565da534943fa6e4cd91/?utm_source=chatgpt].

Atypical Antipsychotic Research

JL13, a compound with a similar piperazine structure, has been reviewed for its atypical antipsychotic activity, demonstrating no catalepsy in animal models and suggesting its promise as a therapeutic agent in treating psychosis (Bruhwyler et al., 1997)[https://consensus.app/papers/jl13-pyridobenzoxazepine-compound-activity-review-bruhwyler/cbb9e912f22e5720a004bff532a28489/?utm_source=chatgpt]. This research field benefits from exploring compounds with piperazine rings for developing new psychiatric medications.

Propriétés

IUPAC Name |

3-bromo-4-(4-methylpiperazin-1-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKIRSNTJRQTEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride | |

CAS RN |

1803594-54-8 |

Source

|

| Record name | Benzenamine, 3-bromo-4-(4-methyl-1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803594-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate](/img/structure/B1379566.png)

![3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride](/img/structure/B1379584.png)